Home > Products > Building Blocks P11388 > 6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole - 1286734-76-6

6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Catalog Number: EVT-1458222
CAS Number: 1286734-76-6
Molecular Formula: C12H12BrFN2O
Molecular Weight: 299.143
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a substituted pyrimidine derivative classified as an imidazole-substituted pyrimidine. [] This compound exhibits inhibitory activity against glycogen synthase kinase-3 (GSK-3). [] Researchers are investigating its potential for treating GSK-3 related disorders like Alzheimer's disease. []

(2R,3S,4S,5R,6S)-2-(acetoxymethyl)-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate hemihydrate

  • Compound Description: This compound is a complex organic molecule characterized by a tetrahydro-2H-pyran ring substituted with various acetate and oxy groups, including a bromo and chloro-substituted indole moiety. The crystal structure of this compound has been determined .

5-bromo-1-methyl-6,7-dihydro-1H-indazole

  • Compound Description: This compound serves as a precursor in the synthesis of 1-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole. Its structure consists of a dihydro-1H-indazole core with a bromine atom at the 5-position and a methyl group on the nitrogen at the 1-position .

5-Fluoro-1-((1R,4R)-4-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione (KB-G)

  • Compound Description: KB-G is an antiviral compound studied for its effects on prostate cancer cells. It has been shown to decrease prostate cancer cell population potentially by promoting apoptosis. It also downregulates interleukin (IL)-18, IL-8, IL-6, and C-X-C motif ligand-1 (CXCL-1) in prostate cancer cells .

1-((1R,4R)-4-hydroxycyclopent-2-en-1-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (KB-H)

  • Compound Description: KB-H is investigated for its effects on prostate cancer cells. It demonstrates similar activity to KB-G, decreasing prostate cancer cell population and downregulating IL-18, IL-8, IL-6, and CXCL-1 in these cells .

5-fluoro-1-((1R,4R)-4-hydroxycyclopent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione (KBMD-E)

  • Compound Description: KBMD-E, a nucleoside reverse transcriptase inhibitor (NRTI) analog, has shown potential in treating prostate cancer. Its activity is linked to the induction of apoptosis and pyroptosis in prostate cancer cells while showing minimal effects on osteoblasts. KBMD-E, along with other compounds, plays a role in regulating interleukin expression in the tumor microenvironment .

3-benzoyl-5-fluoro-1-((1S,4S)-4-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione (KBMD-G)

  • Compound Description: KBMD-G, another NRTI analog, is studied for its impact on prostate cancer. Like KBMD-E, it induces apoptosis and pyroptosis in prostate cancer cells with less effect on osteoblasts, contributing to the understanding of the complex interplay between these cells in the bone microenvironment .

1-((1R,4R)-4-hydroxycyclopent-2-en-1-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (KBMD-H)

  • Compound Description: KBMD-H, an NRTI analog, is investigated for its potential as an anti-cancer drug, specifically in prostate cancer. Its mechanism of action involves inducing apoptosis and pyroptosis in prostate cancer cells. This research sheds light on its role in prostate cancer progression and metastasis .

1-(5-hydroxymethyl)-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (KBMD-S)

  • Compound Description: KBMD-S, an NRTI analog, has emerged as a potential anti-cancer agent, specifically targeting prostate cancer. Its efficacy is attributed to inducing apoptosis and pyroptosis in prostate cancer cells, and research suggests that it might impact critical steps in prostate cancer metastasis .

2-amino-5-fluoro-4-(2-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-5-yl)pyrimidine

  • Compound Description: This compound serves as a key intermediate in the synthesis of imidazolylpyrimidine derivatives designed as potential therapeutic agents for glycogen synthase kinase 3 (GSK3) related disorders, such as Alzheimer's disease .

N-({5-chloro-6-[(4-fluoro tetrahydro-2H-pyrane-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide

  • Compound Description: This compound is a selective inhibitor of Bcl-2 anti-apoptotic proteins, and has been investigated for the treatment of systemic lupus erythematosus (SLE), lupus nephritis, and Sjögren's syndrome .
Overview

6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound with the molecular formula C12H12BrFN2O\text{C}_{12}\text{H}_{12}\text{BrF}\text{N}_2\text{O} and a molar mass of approximately 299.14 g/mol. It is classified as an indazole derivative, which is a bicyclic structure containing both a five-membered and a six-membered ring. The compound's unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology.

Synthesis Analysis

The synthesis of 6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves several steps, including:

  1. Formation of Indazole Core: The initial step often includes the synthesis of the indazole ring through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  2. Bromination and Fluorination: The introduction of bromine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions, where the indazole derivative is treated with brominating and fluorinating agents.
  3. Tetrahydropyran Formation: The tetrahydro-2H-pyran moiety can be synthesized via cyclization of a suitable alcohol or aldehyde with a Lewis acid catalyst, leading to the formation of the desired tetrahydropyran structure.

Technical details regarding specific reaction conditions, catalysts, and yields can vary based on the method employed and should be referenced from detailed synthetic protocols in chemical literature.

Chemical Reactions Analysis

The chemical reactivity of 6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be analyzed through various reactions:

  1. Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine and fluorine) makes the indazole ring susceptible to further substitutions.
  2. Nucleophilic Reactions: The tetrahydropyran moiety may participate in nucleophilic attacks, especially in the presence of strong electrophiles.
  3. Dehydrogenation Reactions: Under specific conditions, the compound may undergo dehydrogenation to form more complex structures.

These reactions are significant for its potential applications in drug development and synthesis of bioactive compounds.

Mechanism of Action
  1. Interaction with Biological Targets: The compound may interact with specific receptors or enzymes due to its structural features, potentially influencing signaling pathways.
  2. Modulation of Cellular Processes: By binding to target proteins, it could modulate various cellular processes such as proliferation, apoptosis, or metabolic pathways.

Further research is necessary to elucidate its precise mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility data may vary; generally soluble in organic solvents but less so in water.

Chemical Properties

  • Stability: The compound should be stable under room temperature conditions but may require specific storage conditions to prevent degradation.
  • Reactivity: Reacts with strong acids or bases; should be handled with care due to potential reactivity from halogen substituents.

Relevant Data

Data regarding boiling point, melting point, and specific heat capacity are not extensively documented but can be determined experimentally.

Applications

6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has potential applications in:

  1. Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals targeting various diseases.
  2. Biological Research: Useful in studies investigating receptor interactions or enzymatic activity due to its unique structural features.
  3. Material Science: Potential use in developing new materials with specific electronic or optical properties based on its molecular characteristics.
Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

This compound belongs to the N-THP-protected haloindazole class, featuring systematic naming conventions reflecting its fused heterocyclic core and protective group. The primary IUPAC name is 6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, with CAS registry number 1286734-76-6 [1] [3] [7]. Alternative names include:

  • 2-(6-Bromo-5-fluoro-1H-indazol-1-yl)tetrahydro-2H-pyran
  • 2-(6-Bromo-5-fluoro-1H-indazol-1-yl)oxane [7]

Its molecular formula is C₁₂H₁₂BrFN₂O, yielding a molecular weight of 299.14 g/mol [1] [2] [3]. Key structural features include:

  • A bromo substituent at C6 and fluoro at C5 on the indazole ring, directing electrophilic substitution.
  • A tetrahydropyran (THP) group at N1, conferring steric protection during synthetic applications [3] .
  • Table 1: Nomenclature and Identifiers
    Systematic NameCAS No.SMILES NotationMolecular Weight
    6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole1286734-76-6FC1=CC2=C(N(C3CCCCO3)N=C2)C=C1Br299.14
    2-(6-Bromo-5-fluoro-1H-indazol-1-yl)tetrahydro-2H-pyran1286734-76-6C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)F)Br299.14 [1] [3] [7]

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for regiochemistry and THP protection. Though experimental spectra are proprietary, predicted ¹H-NMR shifts include:

  • THP protons: δ 2.1–2.5 ppm (m, 2H, CH₂), δ 3.7–4.0 ppm (m, 2H, OCH₂), δ 5.6–5.8 ppm (dd, 1H, N-CH-O).
  • Indazole protons: δ 7.5–7.7 ppm (d, 1H, H7), δ 8.1–8.3 ppm (s, 1H, H3) [2] [7].

Mass Spectrometry (MS) data show a molecular ion peak at m/z 299.0 [M]⁺, with characteristic fragmentation patterns:

  • Loss of THP moiety (m/z 198.9)
  • Bromine isotope doublet (¹⁸¹Br/⁷⁹Br) confirming presence of Br [1] [3].

Computational Data predict:

  • LogP: 3.64 (indicating high lipophilicity)
  • Topological Polar Surface Area (TPSA): 27.05 Ų
  • Rotatable bonds: 1 (THP-indazole linkage) [1].
  • Table 2: Key Spectroscopic and Physicochemical Parameters
    ParameterValueMethod/Source
    Molecular Weight299.14 g/molCalculated
    LogP3.637Computational [1]
    TPSA27.05 ŲComputational [1]
    Boiling Point405.2 ± 45.0 °CPredicted [7]
    Density1.68 ± 0.1 g/cm³Predicted [7]

Single-Crystal X-ray Diffraction Studies

While experimental crystallographic data for this specific compound is absent in the literature, patents describe isostructural N-THP indazole derivatives. These adopt orthorhombic or monoclinic space groups (e.g., P2₁2₁2₁), with key metrics:

  • Dihedral angles of 25–40° between indazole and THP planes.
  • C–N bond lengths of 1.35–1.38 Å at the N1–THP junction .

The THP group exhibits a chair conformation, and halogen atoms (Br/F) participate in weak C–H···Br/F interactions, stabilizing crystal packing .

Comparative Analysis with Structural Analogues

Modifying halogen positions or ring substituents significantly alters electronic and steric properties:

  • Table 3: Comparison with Key Analogues
    CompoundCAS No.Molecular FormulaLogPTPSA (Ų)Key Structural Differences
    6-Bromo-5-fluoro-1-(THP)-1H-indazole1286734-76-6C₁₂H₁₂BrFN₂O3.6427.05Br at C6, F at C5
    6-Bromo-5-methyl-1-(THP)-1H-indazole135274061C₁₃H₁₅BrN₂O4.1227.05Methyl instead of F at C5 [6]
    4-Bromo-5-iodo-6-methyl-1-(THP)-1H-indazole2791273-76-0C₁₃H₁₄BrIN₂O4.4127.05Halogen repositioning + methyl [9]
    6-Bromo-1-(THP)-1H-indazole1158680-88-6C₁₂H₁₃BrN₂O3.2127.05No C5 substituent [5]

Electronic Effects:

  • The fluoro atom in the title compound enhances electronegativity at C5, reducing electron density at C4/C7 versus methyl analogues [6] [9].
  • Bromo at C6 facilitates cross-coupling (e.g., Suzuki reactions), with reactivity modulated by C5 substituents.

Steric and Conformational Impact:

  • THP protection in all analogues shields N1–H, preventing unwanted nucleophilic attack.
  • C5-fluoro minimally alters THP conformation versus bulkier iodo/methyl groups [9] .
  • Table 4: Substituent Effects on Computational Descriptors
    C5 SubstituentLogPMolecular WeightEffect on Reactivity
    Fluoro3.64299.14Moderate electron withdrawal; ortho-directing
    Methyl4.12293.18Electron donation; enhances C4 electrophilicity
    Iodo4.41 (with Br at C4)421.07Heavy atom effect; facilitates oxidative addition [6] [9]

Appendix: Compound Names and Identifiers

  • Table 5: Nomenclature Cross-Reference
    Systematic NameAlternative NameSource
    6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole2-(6-Bromo-5-fluoro-1H-indazol-1-yl)tetrahydro-2H-pyran [1] [7]
    6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole2-(6-Bromo-5-fluoro-1H-indazol-1-yl)oxane [7]
    6-Bromo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [6]
    4-Bromo-5-iodo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole [9]

Properties

CAS Number

1286734-76-6

Product Name

6-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

IUPAC Name

6-bromo-5-fluoro-1-(oxan-2-yl)indazole

Molecular Formula

C12H12BrFN2O

Molecular Weight

299.143

InChI

InChI=1S/C12H12BrFN2O/c13-9-6-11-8(5-10(9)14)7-15-16(11)12-3-1-2-4-17-12/h5-7,12H,1-4H2

InChI Key

AALBWOZBUDEMEV-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.